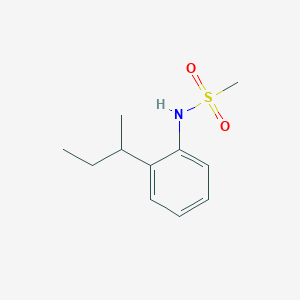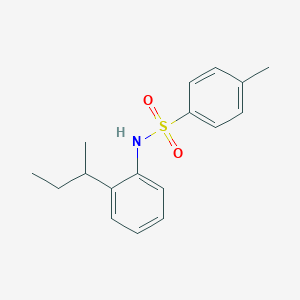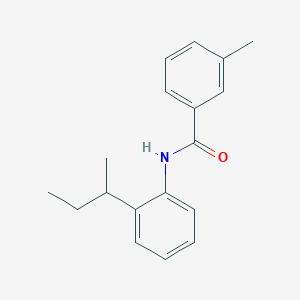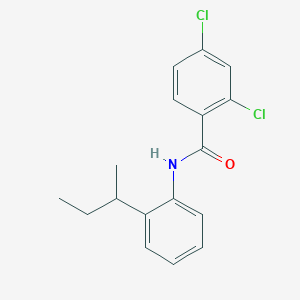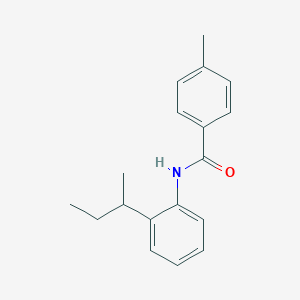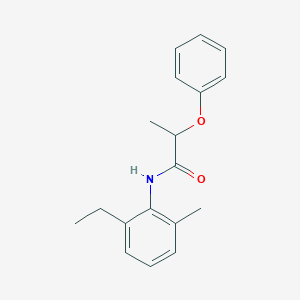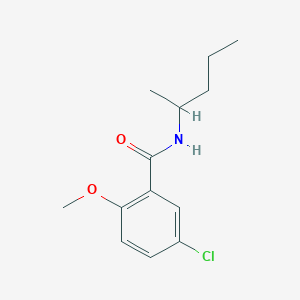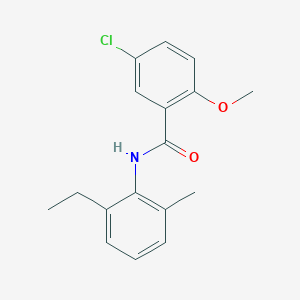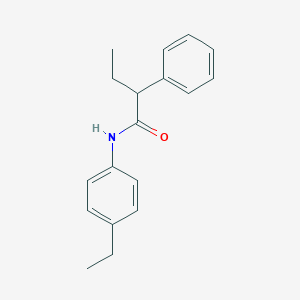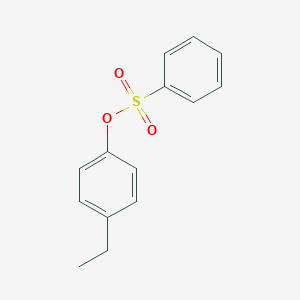
Cinnamyl (4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamyl (4-chlorophenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline substance that is soluble in organic solvents and is commonly used in organic synthesis.
Mecanismo De Acción
The mechanism of action of cinnamyl (4-chlorophenyl)acetate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and pathways involved in cellular metabolism. It has been shown to inhibit the growth of various microorganisms and fungi by disrupting their cellular processes.
Biochemical and Physiological Effects:
Cinnamyl (4-chlorophenyl)acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have antimicrobial and antifungal properties and can inhibit the growth of various microorganisms and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cinnamyl (4-chlorophenyl)acetate in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations is its potential toxicity, and precautions should be taken when handling the compound.
Direcciones Futuras
There are several future directions for the use of cinnamyl (4-chlorophenyl)acetate in scientific research. It can be used as a building block for the synthesis of novel materials with potential applications in various fields. It can also be studied further for its potential applications in the treatment of various diseases and disorders. Additionally, further research can be done to elucidate its mechanism of action and potential side effects.
In conclusion, cinnamyl (4-chlorophenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and availability make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of cinnamyl (4-chlorophenyl)acetate can be achieved through the reaction of cinnamyl alcohol and 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained through extraction and purification.
Aplicaciones Científicas De Investigación
Cinnamyl (4-chlorophenyl)acetate has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, and antioxidant properties. It has also been used in the synthesis of various organic compounds and as a building block for the preparation of novel materials.
Propiedades
Fórmula molecular |
C17H15ClO2 |
|---|---|
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
[(E)-3-phenylprop-2-enyl] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C17H15ClO2/c18-16-10-8-15(9-11-16)13-17(19)20-12-4-7-14-5-2-1-3-6-14/h1-11H,12-13H2/b7-4+ |
Clave InChI |
FHMLSOXYEBHZSH-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/COC(=O)CC2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



